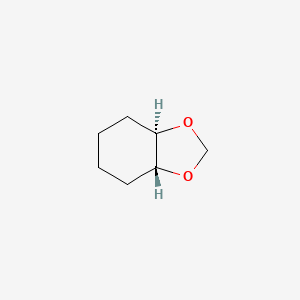
1,3-Benzodioxole, hexahydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, hexahydro-, trans- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, hexahydro-, trans- can be synthesized through the catalytic hydrogenation of 1,3-benzodioxole. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The hydrogenation process converts the double bonds in the benzodioxole ring to single bonds, resulting in the hexahydro derivative.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, hexahydro-, trans- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yield and purity of the product. The use of recyclable catalysts and solvent recovery systems enhances the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, hexahydro-, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, hexahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, derivatives of 1,3-benzodioxole have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound with a similar structure but without the hexahydro modification.
1,4-Benzodioxine: Another benzene derivative with a different ring structure.
Methylenedioxyphenyl Compounds: A class of compounds containing the methylenedioxy functional group, including safrole and piperonal.
Uniqueness
1,3-Benzodioxole, hexahydro-, trans- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
Propiedades
Número CAS |
1792-73-0 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
TYSYUUIDELSMQE-RNFRBKRXSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)OCO2 |
SMILES canónico |
C1CCC2C(C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


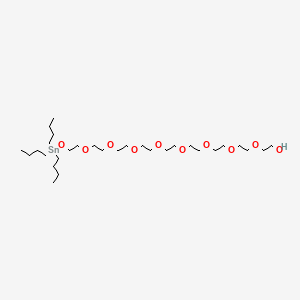
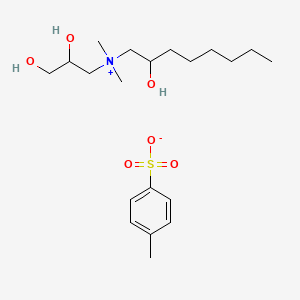
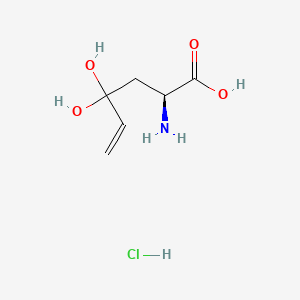
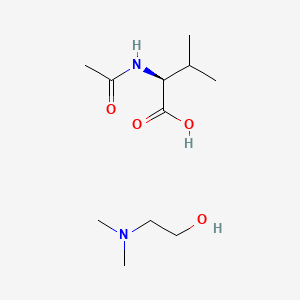
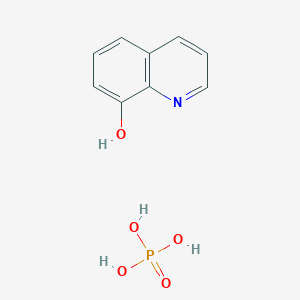
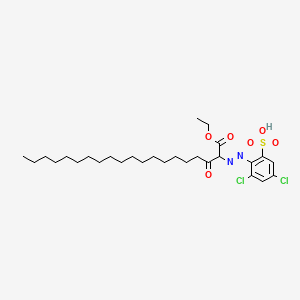
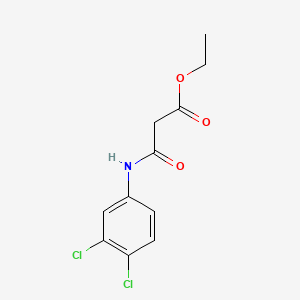

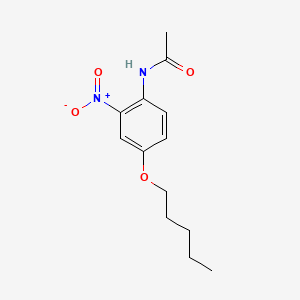

![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
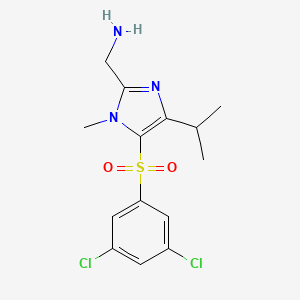
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

